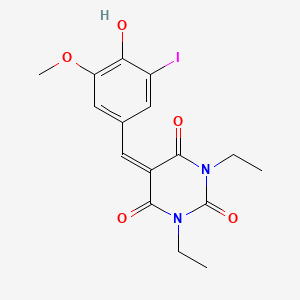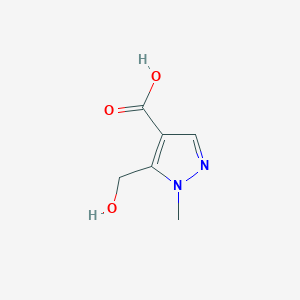
1,3-diethyl-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIETHYL-5-[(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIETHYL-5-[(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves multi-step organic reactions. One common method includes the condensation of 1,3-diethylbarbituric acid with 4-hydroxy-3-iodo-5-methoxybenzaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-DIETHYL-5-[(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially affecting the carbonyl groups.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
1,3-DIETHYL-5-[(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-DIETHYL-5-[(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Diethyl-2-thiobarbituric acid: Similar structure but with a sulfur atom replacing the oxygen in the pyrimidine ring.
5-Iodo-2’-deoxyuridine: Contains an iodine atom and a pyrimidine ring but differs in other substituents.
Uniqueness
1,3-DIETHYL-5-[(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its iodine and methoxy substituents, along with the pyrimidine core, make it a versatile compound for various research applications.
Properties
Molecular Formula |
C16H17IN2O5 |
|---|---|
Molecular Weight |
444.22 g/mol |
IUPAC Name |
1,3-diethyl-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H17IN2O5/c1-4-18-14(21)10(15(22)19(5-2)16(18)23)6-9-7-11(17)13(20)12(8-9)24-3/h6-8,20H,4-5H2,1-3H3 |
InChI Key |
VSKATLUHUUBCQO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)I)O)OC)C(=O)N(C1=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-chlorophenoxy)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14923173.png)
![N-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline](/img/structure/B14923183.png)
![6-Amino-4-(4-fluorophenyl)-3-(methoxymethyl)-4,7-dihydro[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B14923186.png)
![ethyl 3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14923189.png)

![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B14923198.png)
![N-[(E)-{5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene]-3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14923208.png)
![2-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-4,6-dimethylphenol](/img/structure/B14923216.png)
![3-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14923219.png)
![methyl 1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14923227.png)
![methyl 1,3-dimethyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14923229.png)
![3,6-dicyclopropyl-N-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14923237.png)

